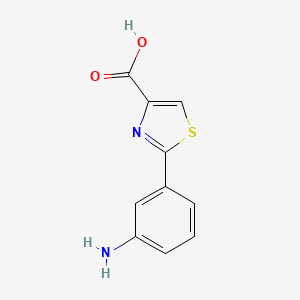![molecular formula C9H18ClFN2O2 B13474257 Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)
Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with the molecular formula C9H17FN2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of azetidine derivatives with tert-butyl carbamate and fluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted azetidines, which can be further utilized in various chemical syntheses .
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl azetidin-3-ylmethylcarbamate: Similar in structure but lacks the fluoromethyl group.
Tert-butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride: Contains a methyl group instead of a fluoromethyl group.
Tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride: Has a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H18ClFN2O2 |
|---|---|
Peso molecular |
240.70 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9;/h11H,4-6H2,1-3H3,(H,12,13);1H |
Clave InChI |
VMEBCSMDCZTDEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CNC1)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



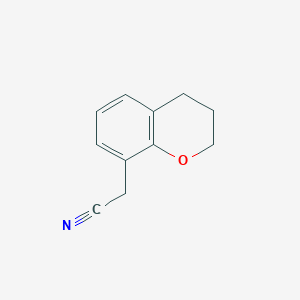
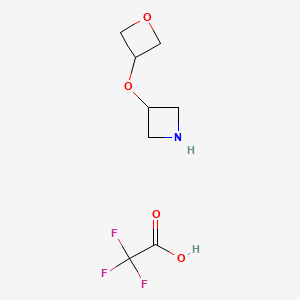
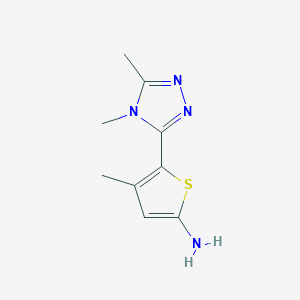
![7-(Propan-2-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13474191.png)
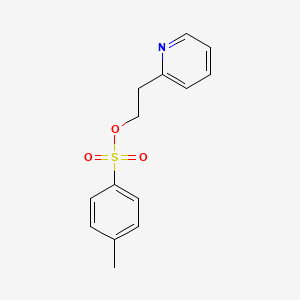
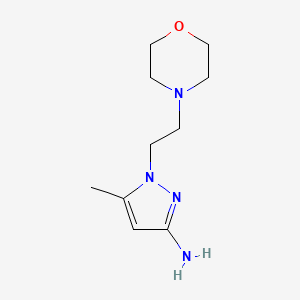
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
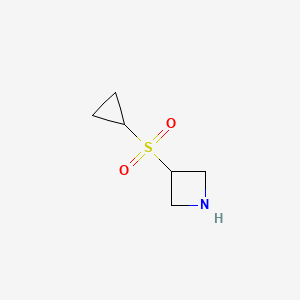

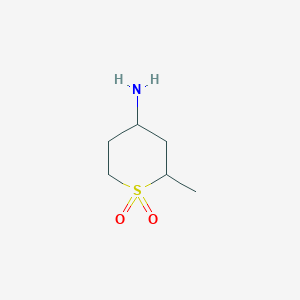

![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
